(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
Description
The compound (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; chloride is a cephalosporin antibiotic characterized by:
- A bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene).
- A 7-amino group, which distinguishes it from methoxyimino-substituted third-generation cephalosporins.
- A 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain at the C-3 position, introducing a positively charged pyrazolium ring with a hydroxyethyl substituent.
- A chloride counterion, influencing solubility and stability.
Properties
IUPAC Name |
(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S.ClH/c14-8-1-2-16(17(8)3-4-19)5-7-6-23-12-9(15)11(20)18(12)10(7)13(21)22;/h1-2,9,12,14,19H,3-6,15H2,(H,21,22);1H/t9-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEJQUUCUGYDNI-WYUVZMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=C(N3CCO)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=C(N3CCO)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride, often referred to as a pyrazole derivative, exhibits significant biological activity that warrants comprehensive exploration. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
This structure features a bicyclic core with functional groups that contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antimalarial Activity
A series of derivatives based on this compound have been synthesized and tested for antimalarial activity against Plasmodium falciparum. The results indicate effective inhibition of parasite growth with IC50 values ranging from 100 to 650 nM. The mechanism appears to involve disruption of nuclear division in the parasite, leading to cytotoxic effects specific to malaria cells.
Case Study: Antimalarial Efficacy
In a study involving multiple analogs derived from the parent compound, one analog exhibited an IC50 value of 250 nM against chloroquine-resistant strains. This highlights the potential for further development into therapeutics for resistant malaria strains.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In models of carrageenan-induced paw edema in rats, it significantly reduced inflammation compared to control groups.
Table 2: Anti-inflammatory Activity
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Standard (Indomethacin) | 60 |
These results underscore its potential utility in treating inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazole moiety is linked to inhibition of key enzymes in microbial and parasitic pathways.
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Immune Modulation : It appears to modulate immune responses, enhancing the body’s ability to combat infections.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Properties
- Ceftazidime exhibits 10–20% protein binding, correlating with its rapid tissue penetration .
- Metabolic Stability: The 7-amino group in the target compound may confer susceptibility to hydrolysis by β-lactamases, unlike methoxyimino-substituted analogs (e.g., E1100, cefotaxime) . The hydroxyethyl group in the C-3 substituent could enhance water solubility, reducing renal clearance compared to hydrophobic tetrazole-thioether derivatives (SQ 14,359) .
Antimicrobial Spectrum
- Gram-Negative Activity: The pyrazolium group’s positive charge may improve outer membrane penetration in Gram-negative bacteria, akin to ceftazidime’s pyridinium group . Unlike SQ 14,359, which targets β-lactamase-producing organisms , the target compound’s 7-amino group may limit activity against extended-spectrum β-lactamase (ESBL) producers.
- Gram-Positive Coverage :
- The bulky C-3 substituent may reduce affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria compared to smaller side chains (e.g., cefazolin).
Stability and Impurity Profile
- Dimerization Risk :
- Degradation Pathways :
Research Findings and Clinical Implications
- In Vitro Studies :
- Preclinical Data :
- Hydroxyethyl-containing analogs show reduced renal toxicity compared to thiol-containing derivatives (e.g., ) .
Preparation Methods
Core Bicyclic Framework Construction
The 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is synthesized via enzymatic or chemical modification of β-lactam precursors. A patented route begins with 7-aminocephalosporanic acid (7-ACA), which undergoes deacetylation and cyclization in dimethylformamide (DMF) at 0–5°C to preserve β-lactam integrity . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents β-lactam hydrolysis |
| Solvent | DMF | Enhances solubility of intermediates |
| Reaction Time | 2–4 hours | Balances cyclization and side reactions |
The bicyclic intermediate is isolated via crystallization from aqueous acetone, achieving >95% purity .
Chloromethyl Group Introduction
Chloromethylation at position 3 is achieved using chloromethyl pivalate in dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, with triethylamine neutralizing liberated HCl. Critical conditions include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | Minimizes β-lactam degradation |
| Reagent Stoichiometry | 1.2 equivalents | Ensures complete substitution |
| Solvent | DCM | Facilitates reagent miscibility |
Post-reaction, the product is washed with cold methanol to remove excess reagents, yielding a white solid with 85–90% efficiency .
Pyrazolium Side-Chain Functionalization
The pyrazolium moiety is introduced via a two-step sequence:
-
Condensation : 3-amino-2-(2-hydroxyethyl)pyrazole is reacted with the chloromethylated intermediate in DMF at 25°C for 12 hours.
-
Quaternization : The tertiary amine is converted to a quaternary ammonium salt using methyl iodide in acetone, forming the pyrazol-1-ium group .
Key challenges include avoiding N-oxide formation, which is mitigated by maintaining anhydrous conditions and limiting exposure to light. The final intermediate is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 4:1), achieving 78% isolated yield .
Carboxylic Acid Activation and Chloride Formation
The free carboxylic acid at position 2 is converted to the chloride salt via treatment with concentrated HCl in ethanol. The reaction is monitored by pH titration, targeting a final pH of 2.0–2.5 to ensure complete protonation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 6M | Ensures complete salt formation |
| Temperature | 0–4°C | Prevents decomposition |
| Crystallization Solvent | Ethanol/Water (9:1) | Enhances crystal purity |
The chloride salt is isolated as a hygroscopic white solid, requiring storage under nitrogen to prevent hydration .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reproducibility. A representative protocol involves:
-
Reactor Type : Tubular flow reactor with in-line HPLC monitoring
-
Throughput : 50 kg/batch
-
Purification : Multi-stage crystallization using anti-solvent (hexane) addition
This method reduces reaction time by 40% compared to batch processes, with a final purity of 99.2% by quantitative NMR .
Analytical Validation
Critical quality control measures include:
-
HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution)
-
XRD : Monoclinic crystal structure (space group P2₁) validates stereochemistry
Impurity profiles are controlled to <0.1% for residual solvents and <0.5% for related substances .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing this compound while preserving stereochemical integrity?
- Methodological Answer : Synthesis should prioritize stereoselective reactions, such as coupling the pyrazole moiety to the bicyclic β-lactam core under controlled pH and temperature. Evidence from analogous β-lactam syntheses highlights the use of protecting groups (e.g., acetoxymethyl) to prevent undesired side reactions . Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns are critical for confirming stereochemistry .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions and hydrogen environments.
- HPLC-MS : For purity assessment and detection of byproducts (e.g., dimers or degradation products) .
- Elemental Analysis : To confirm stoichiometry and detect residual solvents.
- Infrared (IR) Spectroscopy : To identify functional groups like β-lactam carbonyl (C=O stretch ~1770 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorph characterization data during stability studies?
- Methodological Answer :
- X-ray Diffraction (XRD) : Compare experimental patterns with reference data for hydrated vs. anhydrous forms. For example, hydrated forms (e.g., decahydrate) show distinct lattice spacing shifts compared to anhydrous crystals .
- Thermogravimetric Analysis (TGA) : Quantify water content and differentiate between crystal-bound and adhesion water .
- Hygroscopicity Tests : Monitor moisture uptake under controlled humidity to assess phase transitions .
Q. What strategies are effective for isolating and characterizing polymeric impurities in β-lactam derivatives?
- Methodological Answer :
- Size-Exclusion Chromatography (SEC) : Separate high-molecular-weight impurities (e.g., dimers) using columns calibrated for β-lactams .
- LC-MS/MS : Identify impurity structures via fragmentation patterns. For example, dimeric impurities in cefotaxime analogs were characterized by amide bond linkages between β-lactam cores .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to simulate impurity formation pathways .
Q. How can computational methods optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states for key steps (e.g., pyrazole coupling). Tools like Gaussian or ORCA can model energy barriers .
- Machine Learning (ML) : Train models on existing β-lactam reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates experimental data with computational predictions to narrow reaction parameters .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Freeze-Drying (Lyophilization) : Evaluate stability in anhydrous vs. hydrated states. Vacuum-freeze-drying experiments revealed irreversible phase transitions in similar β-lactams .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Re-evaluate Solvent Models : Computational tools like COSMO-RS may underestimate hydrogen-bonding effects. Validate predictions with experimental solubility measurements in DMSO, water, and ethanol .
- Check Protonation States : Solubility can vary with pH due to ionizable groups (e.g., carboxylic acid). Use potentiometric titration to determine pKa values and refine predictions .
Tables for Key Data
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
